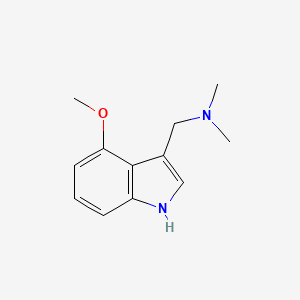

1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-10-5-4-6-11(15-3)12(9)10/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDGDGFOENJMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344191 | |

| Record name | 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52335-75-8 | |

| Record name | 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Indole-3-carboxaldehyde Intermediate and Reductive Amination

This method involves the following key steps:

Step 1: Synthesis of 4-methoxyindole-3-carboxaldehyde

The 4-methoxyindole core is first functionalized to introduce an aldehyde group at the 3-position. This can be achieved by oxidation of 4-methoxyindole-3-methanol or by formylation reactions such as the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Step 2: Reductive amination

The aldehyde intermediate is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). This step forms the N,N-dimethylaminomethyl substituent at the 3-position of the indole ring.

Step 3: Purification

The crude product is purified by chromatographic techniques, such as silica gel column chromatography, to isolate the target compound with high purity.

$$

\text{4-methoxyindole-3-carboxaldehyde} + \text{(CH}3)2\text{NH} \xrightarrow[\text{NaBH}_4]{\text{Reductive amination}} \text{1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine}

$$

This approach is supported by analogous syntheses reported for indole derivatives where aldehydes are converted to amines via reductive amination, as described in the synthesis of related indole compounds.

Synthesis via Halomethyl Indole Intermediate and Nucleophilic Substitution

An alternative method involves:

Step 1: Preparation of 4-methoxyindole-3-methyl halide

The 3-position methyl group of 4-methoxyindole is halogenated, typically using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to form the bromomethyl derivative.

Step 2: Nucleophilic substitution

The halomethyl intermediate is then reacted with excess dimethylamine, which displaces the halogen to form the N,N-dimethylaminomethyl substituent.

Step 3: Purification

The product is purified by recrystallization or chromatography.

This method is advantageous for its straightforward substitution reaction and is commonly used in the synthesis of aminoalkylindoles.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formylation | POCl3/DMF, 0-25°C, 2-4 h | Vilsmeier-Haack reaction; yields aldehyde intermediate |

| Reductive amination | Dimethylamine, NaBH4 or NaBH3CN, MeOH, RT | NaBH3CN preferred for selectivity; mild conditions |

| Halogenation | NBS or PBr3, CCl4 or CH2Cl2, 0-25°C | Controlled halogenation at 3-methyl position |

| Nucleophilic substitution | Dimethylamine, solvent (EtOH or MeOH), reflux | Excess amine drives substitution |

Research Findings and Analytical Data

Yields: Reported yields for reductive amination range from 60% to 85%, depending on reaction scale and purification methods.

Purity: Products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry. Key signals include the methoxy group singlet (~3.7 ppm in ^1H NMR), aromatic indole protons, and the N,N-dimethyl signals (~2.2-2.4 ppm).

Structural Confirmation: ESI-MS confirms the molecular ion peak corresponding to the molecular weight of this compound (approx. 190 g/mol).

Stability: The compound is stable under normal storage conditions but should be protected from strong acids and oxidizing agents to prevent degradation.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive amination | 4-methoxyindole-3-carboxaldehyde | Dimethylamine, NaBH4/NaBH3CN | Mild conditions, high selectivity | Requires aldehyde preparation |

| Nucleophilic substitution | 4-methoxyindole-3-methyl halide | Dimethylamine | Direct substitution, simple setup | Halogenation step may require control |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The methoxy group and the dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced indole derivatives.

Scientific Research Applications

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical and Pharmacological Comparisons

Electronic and Lipophilic Properties

Key Research Findings

- Metabolic Stability : The 1-methylindole derivative () shows increased metabolic stability in hepatic microsomes compared to unmethylated analogues, suggesting that N-methylation could be a strategy to improve pharmacokinetics.

- Structural Rigidity: The thienopyran scaffold in introduces conformational restraint, enhancing receptor selectivity compared to flexible indole derivatives.

Biological Activity

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by the presence of a methoxy group at the 4-position of the indole ring, which is known to enhance biological reactivity and influence pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against human tumor xenograft models, it demonstrated activity against several cancer types, including glioblastoma and prostate cancer. The results indicated that the compound could inhibit tumor growth effectively, suggesting its potential as a therapeutic agent in oncology .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.73 | Inhibition of tubulin polymerization |

| MDA-MB-468 | 12.5 | Induction of apoptosis |

| U87MG | 7.8 | PI3K/Akt pathway inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits high activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance.

Case Study: Antimicrobial Efficacy

In vitro testing revealed minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates. This suggests that this compound could be effective in treating infections caused by resistant bacteria .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 | Highly Active |

| Escherichia coli | 0.5 | Moderately Active |

| Pseudomonas aeruginosa | 0.75 | Effective |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the methoxy group enhances the electron-donating capacity of the indole ring, which may facilitate binding to target proteins involved in cancer progression and bacterial resistance mechanisms.

Q & A

Q. Structural Optimization :

- Methoxy Position : 4-Methoxy enhances blood-brain barrier permeability vs. 5- or 6-substituted analogs.

- Dimethylamino Group : Replacement with bulkier amines (e.g., pyrrolidine) reduces CNS activity but improves solubility .

Advanced Consideration : Use in vivo models (e.g., zebrafish neurotoxicity assays) to validate target engagement .

How should researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- In Vitro Limitations : HepG2 or HEK293 assays may underestimate metabolic clearance. Use microsomal stability assays (e.g., human liver microsomes) to predict hepatic oxidation .

- In Vivo Adjustments : Dose-dependent neurotoxicity in rodents correlates with plasma concentrations >10 µM. Adjust dosing regimens using pharmacokinetic modeling (e.g., one-compartment model) .

Advanced Consideration : Mitigate off-target effects via prodrug strategies (e.g., acetyl-protected methoxy groups) to delay metabolism .

What computational approaches are effective in predicting the binding modes of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., 5-HT or σ-1). Prioritize poses with indole stacking and hydrogen bonds to methoxy oxygen .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energies via MM/GBSA .

Advanced Consideration : Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

How can researchers reconcile discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reaction Monitoring : Use LC-MS to track intermediates. Low yields (<50%) often stem from incomplete alkylation; optimize with excess dimethylamine (1.5 eq.) .

- Purification Challenges : Hydrophobic byproducts (e.g., dimerized indoles) co-elute with product. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Consideration : Apply DoE (Design of Experiments) to identify critical variables (e.g., temperature, solvent polarity) affecting yield .

What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

Methodological Answer:

- Purity Assessment :

- HPLC-DAD : Purity >95% with retention time consistency (±0.1 min).

- Karl Fischer Titration : Moisture content <0.5% to prevent hydrolysis .

- Stability Studies :

- Accelerated degradation (40°C/75% RH for 6 months) identifies degradation products (e.g., demethylation at methoxy group).

- Use argon-purged vials for long-term storage at -20°C .

Advanced Consideration : Develop stability-indicating methods (e.g., UPLC-QTOF) to quantify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.